molecular formula C10H14ClNO B15235145 [2-(2-CHlorophenoxy)ethyl]dimethylamine

[2-(2-CHlorophenoxy)ethyl]dimethylamine

Cat. No.: B15235145
M. Wt: 199.68 g/mol
InChI Key: DVIRPJGGEYODOZ-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenoxy)ethyl]dimethylamine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a chlorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenoxy)ethyl]dimethylamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenoxy)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyethylamines depending on the nucleophile used.

Scientific Research Applications

[2-(2-Chlorophenoxy)ethyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenoxy)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target molecule. For example, in biological systems, it may act as an agonist or antagonist at certain receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Bromophenoxy)ethyl]dimethylamine
  • [2-(2-Fluorophenoxy)ethyl]dimethylamine
  • [2-(2-Methylphenoxy)ethyl]dimethylamine

Uniqueness

[2-(2-Chlorophenoxy)ethyl]dimethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromine, fluorine, and methyl-substituted analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C10H14ClNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3

InChI Key

DVIRPJGGEYODOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1Cl

Origin of Product

United States

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